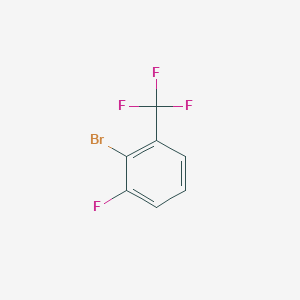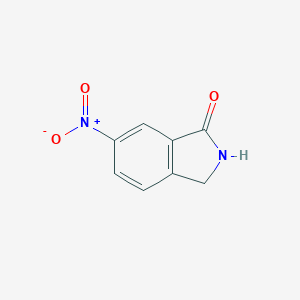
(2S)-2-bromo-1-phenylpropan-1-one
Descripción general
Descripción
(2S)-2-bromo-1-phenylpropan-1-one is a chemical compound that is widely used in scientific research applications. It is commonly known as Bromo-Propanone and is a versatile reagent that is used in the synthesis of various organic compounds.
Mecanismo De Acción
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one acts as an electrophile in various reactions due to the presence of a bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo cross-coupling reactions with various organometallic reagents such as Grignard reagents and organolithium reagents.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, eye irritation, and respiratory tract irritation upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one has several advantages for lab experiments. It is a readily available reagent that is relatively easy to synthesize. It is also a versatile reagent that can be used in various reactions. However, it has limitations in terms of its toxicity and potential health hazards. It should be handled with care and disposed of properly.
Direcciones Futuras
There are several future directions for research involving ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one. One potential direction is the development of new synthetic methodologies using this reagent. Another potential direction is the synthesis of new pharmaceuticals and natural products using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one as a building block. Additionally, the development of new chiral ligands for asymmetric catalysis using ((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is another potential direction for research.
Aplicaciones Científicas De Investigación
((2S)-2-bromo-1-phenylpropan-1-one)-2-bromo-1-phenylpropan-1-one is widely used in scientific research applications. It is a versatile reagent that is used in the synthesis of various organic compounds such as amino acids, peptides, and heterocycles. It can also be used as a building block in the synthesis of pharmaceuticals and natural products. Additionally, it is used as a reagent in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
100679-76-3 |
|---|---|
Fórmula molecular |
C9H9BrO |
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
(2S)-2-bromo-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
Clave InChI |
WPDWOCRJBPXJFM-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=CC=CC=C1)Br |
SMILES |
CC(C(=O)C1=CC=CC=C1)Br |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)Br |
Sinónimos |
1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


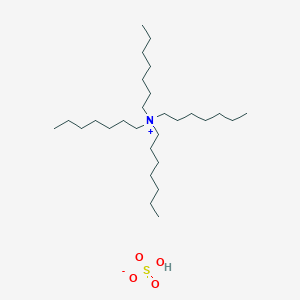


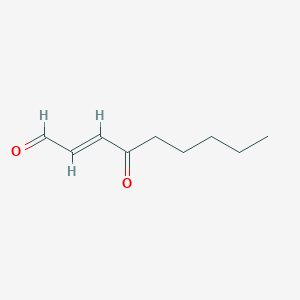

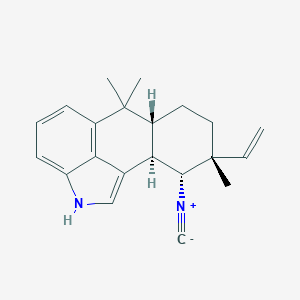
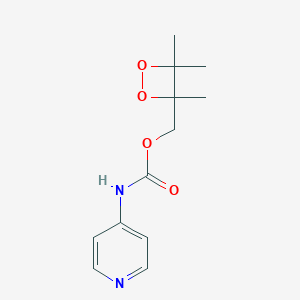
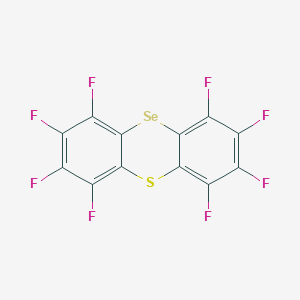

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
